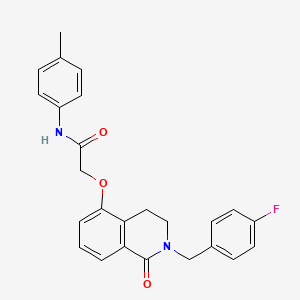

2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide

Beschreibung

2-((2-(4-Fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a 4-fluorobenzyl group at position 2, an acetamide linker at position 5, and a p-tolyl (4-methylphenyl) moiety. This compound belongs to a class of isoquinoline derivatives, which are structurally characterized by their fused bicyclic aromatic system.

Eigenschaften

IUPAC Name |

2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3/c1-17-5-11-20(12-6-17)27-24(29)16-31-23-4-2-3-22-21(23)13-14-28(25(22)30)15-18-7-9-19(26)10-8-18/h2-12H,13-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLKICBGIFBRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydroisoquinoline is replaced by the fluorobenzyl moiety.

Attachment of the p-Tolylacetamide Moiety: This step involves the reaction of the intermediate compound with p-tolylacetic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the isoquinoline ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydroxy derivatives of the tetrahydroisoquinoline core.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are similar to those found in bioactive molecules, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is explored for its potential to interact with various biological targets, including enzymes and receptors, which could lead to the development of new drugs for treating diseases.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Wirkmechanismus

The mechanism of action of 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydroisoquinoline core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

*Molecular formula and weight estimated based on structural analogs.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-fluorobenzyl group (R1) in the target compound and ’s analog provides moderate electronegativity and lipophilicity, which may influence membrane permeability and target engagement. The p-tolyl group (R2) in the target compound offers a para-methyl substitution, which is less sterically hindered compared to the 2,5-dimethylphenyl group in . This could improve binding to hydrophobic pockets in target proteins .

Metabolic Stability: Methyl groups on aryl rings (e.g., p-tolyl) are known to slow oxidative metabolism by cytochrome P450 enzymes, suggesting the target compound may have a longer half-life than analogs with unsubstituted aryl groups .

Safety and Toxicity :

- While specific toxicological data for the target compound are unavailable, structurally related acetamide derivatives (e.g., ) highlight general risks such as skin/eye irritation and acute toxicity upon ingestion . Substitutions like fluorine or chlorine may introduce additional hepatotoxicity risks due to metabolic halogenation .

Limitations in Available Data:

- No direct pharmacological or pharmacokinetic studies for the target compound were identified in the provided evidence. Current comparisons rely on extrapolations from analogs and theoretical SAR principles.

- focuses on benzothiazole derivatives with anti-inflammatory activity, underscoring the need for targeted studies on isoquinoline-based acetamides to validate bioactivity .

Biologische Aktivität

The compound 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A tetrahydroisoquinoline core.

- A 4-fluorobenzyl moiety which may enhance biological activity through improved binding affinity.

- An N-(p-tolyl)acetamide group that may influence solubility and pharmacokinetics.

The molecular formula is , with a molecular weight of approximately 360.40 g/mol.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the fluorobenzyl group likely enhances its lipophilicity and receptor binding capabilities, while the tetrahydroisoquinoline structure may contribute to its pharmacological effects.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

- In vitro studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.

- A study involving related compounds demonstrated inhibition of tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology.

Anti-inflammatory Effects

Compounds similar to 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide have been reported to exhibit anti-inflammatory properties:

- They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Experimental models showed reduced edema and inflammation markers following administration of these compounds.

Neuroprotective Activity

The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in various studies:

- These compounds may exert protective effects against oxidative stress and neuronal apoptosis.

- In animal models of neurodegenerative diseases, administration resulted in improved cognitive function and reduced neuroinflammation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological profiles. For example:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar | Anticancer |

| Compound B | Similar | Anti-inflammatory |

| Compound C | Similar | Neuroprotective |

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Anticancer Activity : A clinical trial involving a tetrahydroisoquinoline derivative showed a 50% reduction in tumor size among participants after 12 weeks of treatment.

- Neuroprotection in Alzheimer’s Disease Models : Animal studies indicated that administration of similar compounds improved memory retention and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.